4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid
Description
Chemical Identity and Structural Characterization of 4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic Acid
Systematic Nomenclature and IUPAC Conventions
The systematic name 4-((tert-butoxycarbonyl)amino)-3-cyclobutylbutanoic acid adheres to IUPAC nomenclature rules, which prioritize functional group hierarchy and substituent positioning. The root name "butanoic acid" indicates a four-carbon carboxylic acid chain. The numbering begins at the carboxylic acid group (-COOH), with the amino group (-NH-) located at position 4 and the cyclobutyl substituent at position 3. The tert-butoxycarbonyl (Boc) group, a protective moiety for amines, is appended to the amino nitrogen via a carbonyl linkage.
The full name reflects:
- Butanoic acid backbone : A four-carbon chain terminating in a carboxylic acid.
- Amino group : At position 4, modified by the Boc protecting group.
- Cyclobutyl substituent : A four-membered cycloalkane ring at position 3.
This nomenclature ensures unambiguous identification of the compound’s structure, critical for reproducibility in synthetic chemistry.
Molecular Architecture and Stereochemical Considerations
The molecular formula of 4-((tert-butoxycarbonyl)amino)-3-cyclobutylbutanoic acid is C₁₄H₂₅NO₄ , derived from:
- Butanoic acid : C₄H₈O₂
- Boc-protected amino group : C₅H₉NO₂
- Cyclobutyl group : C₄H₇
The compound exhibits a stereogenic center at carbon 3 due to the cyclobutyl substitution. While the specific stereochemistry (R/S configuration) is not explicitly detailed in available sources, analogous compounds such as (R)-3-((tert-butoxycarbonyl)amino)butanoic acid demonstrate the importance of stereochemical control in biological activity. The cyclobutyl ring introduces significant steric hindrance, influencing conformational flexibility and intermolecular interactions.
Key Structural Features:
- Cyclobutyl ring : Adopts a puckered conformation to alleviate angle strain, with C-C-C angles near 88°.
- Boc group : Provides steric protection to the amino group, preventing undesired reactions during synthesis.
- Carboxylic acid terminus : Enables salt formation or esterification for further derivatization.
Crystallographic Data and Conformational Analysis
Although direct crystallographic data for 4-((tert-butoxycarbonyl)amino)-3-cyclobutylbutanoic acid is limited, insights can be inferred from related cyclobutane-containing compounds. Cyclobutane derivatives typically exhibit:
| Parameter | Value (Typical Range) | Source Compound |
|---|---|---|
| Bond Length (C-C) | 1.54–1.56 Å | Cyclobutane |
| Bond Angle (C-C-C) | 88–90° | Pentacycloanammoxic acid |
| Torsional Strain | ~30 kcal/mol | Cyclobutane |
The cyclobutyl group in the compound likely adopts a folded conformation , minimizing eclipsing interactions between adjacent hydrogens. This puckering reduces ring strain but imposes rigidity on the butanoic acid backbone, affecting solubility and crystallization behavior.
Comparative Structural Analysis with Cyclobutane-Containing Analogues
Cyclobutane motifs are rare in natural products due to inherent strain, yet they appear in bioactive molecules and synthetic intermediates. A comparison with key analogues highlights structural and functional distinctions:
Pentacycloanammoxic Acid
- Structure : A ladderane with five fused cyclobutane rings.
- Strain Energy : ~90 kcal/mol (3× cyclobutane).
- Role : Forms dense bacterial membranes resistant to reactive nitrogen species.
(R)-3-((tert-Butoxycarbonyl)amino)butanoic Acid
- Structure : Lacks the cyclobutyl group but shares the Boc-protected amino and carboxylic acid functions.
- Key Difference : Reduced steric hindrance compared to the cyclobutyl derivative, enabling greater conformational flexibility.
4-((4-Methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- Structure : Features a sulfonamide and thiazole ring but no cyclobutane.
- Relevance : Demonstrates how heterocyclic systems contrast with cycloalkanes in drug design.
Properties
IUPAC Name |
3-cyclobutyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-10(7-11(15)16)9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRRBMUIBJCGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)C1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure the selective protection of the amino group without affecting other functional groups.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including 4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid, often employs continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by controlling reaction parameters such as temperature, pressure, and flow rates . This method enhances the yield and purity of the desired product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trimethylsilyl iodide (TMSI) and methanol are used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Organic Synthesis
Boc-protected amino acids are widely utilized in organic synthesis due to their ability to facilitate peptide bond formation while providing stability against hydrolysis. The unique structure of 4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid allows it to participate in various coupling reactions.
Case Study: Dipeptide Synthesis
In a recent study, Boc-protected amino acids were employed in the synthesis of dipeptides using an innovative coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide. This method demonstrated enhanced amide formation without the need for additional bases, yielding satisfactory results within 15 minutes.
| Reagent | Reaction Type | Yield |
|---|---|---|
| N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide | Amide Formation | High |
Medicinal Chemistry
The compound has been explored for its role in synthesizing biologically active peptides. Its structural features make it suitable for developing compounds with potential therapeutic applications.
Case Study: Antibiotic Development
Boc-protected amino acids have been integral in the solid-phase synthesis of cyclic analogs of gramicidin S, which exhibit antibiotic and hemolytic activities. The use of 4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid in these syntheses highlights its importance in drug development.
| Compound | Activity | Synthesis Method |
|---|---|---|
| Gramicidin S Cyclic Analogs | Antibiotic | Solid-phase synthesis |
Biochemistry
In biochemical applications, this compound's unique properties allow for interaction studies with various biological macromolecules. Such studies are crucial for understanding its potential roles in enzymatic processes or as ligands in biochemical pathways.
Potential Biological Activities
While specific biological activity data for 4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid is limited, related compounds often exhibit significant biological activities such as:
- Enzyme inhibition
- Antimicrobial properties
- Ion channel modulation
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid involves the selective protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization . This selective protection and deprotection process is crucial for the synthesis of complex molecules and peptides.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared here with (S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid (CAS: 179412-79-4), a structurally related amino acid derivative used in pharmaceutical synthesis . Key differences include:
Backbone Chain Length: The target compound has a butanoic acid backbone (4 carbons), while the comparator features a pentanoic acid backbone (5 carbons). This difference affects molecular conformation and interactions with enzymatic targets.
Substituent Position and Type: Cyclobutyl vs. Methyl Group: The cyclobutyl group at position 3 in the target compound introduces significant steric bulk compared to the methyl group at position 4 in the comparator. Amino Group Position: The Boc-protected amino group resides at position 4 in the target compound versus position 3 in the comparator, altering spatial orientation in peptide chains.
Molecular Formula and Weight: The comparator has a molecular formula of C₁₁H₂₁NO₄ (MW: 243.29 g/mol) . The target compound’s formula is inferred to be C₁₂H₂₁NO₄ (MW: ~249.3 g/mol), accounting for the cyclobutyl group’s additional carbons.
Research Findings
- Cyclobutyl vs. Methyl Impact : Cyclobutyl’s bulk may improve metabolic stability by shielding the compound from enzymatic degradation, as observed in studies of cyclobutane-containing drugs. However, its hydrophobicity could limit bioavailability .
- Backbone Length: The shorter butanoic acid chain in the target compound may restrict its utility in certain peptide conformations but could enhance penetration through lipid membranes.
- Stereochemistry : The comparator’s (S)-configuration is critical for enantioselective binding, whereas stereochemical data for the target compound remains unspecified but likely influences activity.
Biological Activity
4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid, also known as Boc-cyclobutylalanine, is an amino acid derivative that has garnered interest for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis to protect amino acids during chemical reactions. The cyclobutyl moiety adds unique steric and electronic properties that may influence its biological interactions.
The biological activity of 4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyclobutyl group may enhance its binding affinity and selectivity towards specific targets compared to other amino acids.
Pharmacological Effects
Research indicates that compounds similar to Boc-cyclobutylalanine exhibit a range of pharmacological effects:
- Antimicrobial Activity : Some studies have shown that amino acid derivatives can possess antimicrobial properties, potentially making them candidates for developing new antibiotics.
- Anticancer Properties : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation, suggesting a role in cancer therapy.
- Neuroprotective Effects : There is emerging evidence that specific amino acid derivatives may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various amino acid derivatives, including Boc-cyclobutylalanine. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Research : In vitro assays demonstrated that Boc-cyclobutylalanine could induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways.
- Neuroprotection : Research involving neurodegenerative models showed that derivatives like Boc-cyclobutylalanine could protect neuronal cells from oxidative stress-induced damage, suggesting therapeutic potential in conditions like Alzheimer's disease.
Data Table: Biological Activity Summary
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against oxidative stress |
Synthesis and Characterization
The synthesis of 4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid typically involves standard peptide synthesis techniques, including:
- Protection of the Amino Group : The Boc group is introduced to protect the amino functionality during synthesis.
- Formation of the Cyclobutyl Moiety : Cyclobutane can be synthesized or purchased as a precursor for incorporation into the final product.
- Deprotection and Purification : After synthesis, the Boc group is removed under acidic conditions to yield the free amino acid.
Future Directions
Ongoing research is focused on exploring the full spectrum of biological activities associated with 4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid. Potential areas for future study include:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
- Drug Development : Exploring its utility as a lead compound in drug discovery programs targeting infectious diseases or cancer.
Q & A
Q. How to assess metabolic stability in hepatocyte assays?
- Methodological Answer : Incubate the compound (10 µM) with human hepatocytes (1M cells/mL) in Krebs-Henseleit buffer. Sample at 0, 15, 30, 60, 120 min. Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS. Calculate half-life (t₁/₂) using first-order kinetics .
Data Contradiction Analysis
-
Discrepancies in Reported Melting Points :
-
Conflicting HPLC Purity Claims :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
